

Strombine in Marine Mollusks: A Technical Guide to its Discovery, Physiology, and Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strombine**

Cat. No.: **B152461**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **strombine** [N-(carboxymethyl)-L-alanine], an important opine in marine mollusks. It details the initial discovery of this molecule, its physiological roles in anaerobic metabolism and osmoregulation, and presents available quantitative data on its concentration in various mollusk species. Furthermore, this document outlines detailed experimental protocols for the extraction, purification, and identification of **strombine**, and includes visualizations of its metabolic pathway to aid in understanding its biological significance. This guide is intended to be a valuable resource for researchers in marine biology, comparative physiology, and pharmacology, as well as for professionals in drug development exploring novel bioactive compounds from marine sources.

Introduction

Strombine is a member of the opine family, a group of amino acid derivatives that are end products of anaerobic glycolysis in many marine invertebrates.^[1] First identified as a novel imino acid in the adductor muscle of the oyster *Crassostrea gigas*, **strombine** is formed through the reductive condensation of pyruvate and glycine, a reaction catalyzed by the enzyme **strombine** dehydrogenase.^[2] This process plays a crucial role in maintaining cellular redox balance by reoxidizing NADH to NAD⁺ when oxygen is limited, thus allowing for the continued production of ATP through glycolysis.^{[1][3]}

Beyond its role in anaerobic metabolism, **strombine** also functions as an osmolyte, helping to regulate intracellular osmotic pressure in response to changes in environmental salinity.^{[4][5]} The accumulation and clearance of **strombine** and other opines are critical physiological adaptations for marine mollusks, enabling them to survive in dynamic and often stressful environments characterized by fluctuating oxygen levels and salinity.

This guide will delve into the technical aspects of **strombine** research, providing quantitative data, detailed experimental methodologies, and a visual representation of its metabolic pathway to facilitate a deeper understanding of this significant marine metabolite.

Quantitative Data on Strombine Concentrations

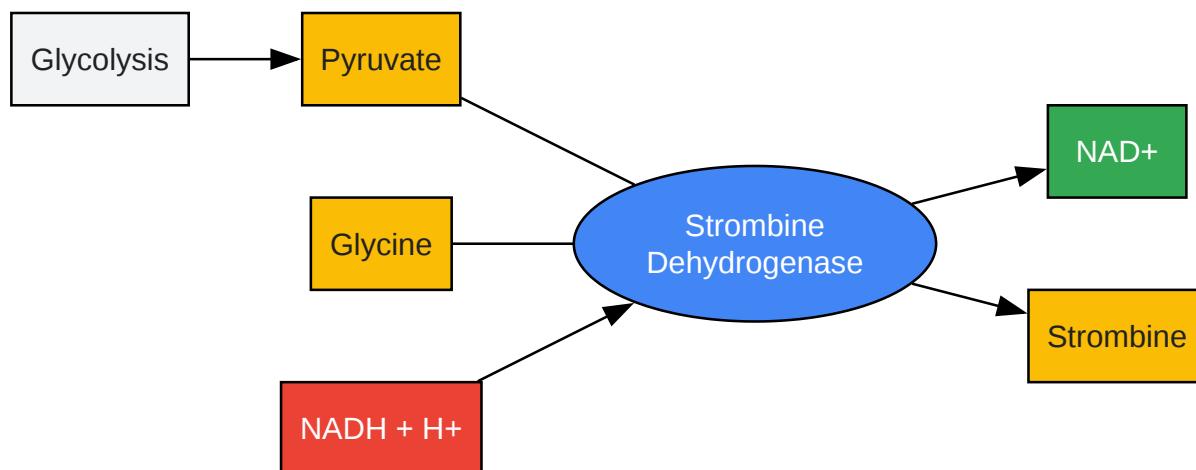
The concentration of **strombine** in marine mollusk tissues can vary significantly depending on the species, tissue type, and the physiological state of the organism, particularly in response to hypoxia or exercise. The following table summarizes available quantitative data on **strombine** concentrations.

Species	Class	Tissue	Condition	Strombin e Concentr ation (nmol/mg protein)	Alanopin e Concentr ation (nmol/mg protein)	Referenc e
Acropora yongei (coral)	Anthozoa	Whole Tissue	Normoxia (Day)	~30	~1.3	[6]
Acropora yongei (coral)	Anthozoa	Whole Tissue	Hypoxia (Night)	~100	~1.0	[6]
Acropora yongei (coral)	Anthozoa	Whole Tissue	Peak Post-Hypoxia	987.9 ± 155.5	13.1 ± 2.7	[6]
Mytilus edulis	Bivalvia	Posterior Adductor Muscle	Normoxia	~30	-	[6]
Mytilus edulis	Bivalvia	Posterior Adductor Muscle	24h Hypoxia (aerial exposure)	~100	-	[6]
Mytilus edulis	Bivalvia	Posterior Adductor Muscle	Maximum Accumulation	~250	-	[6]
Strombus luhuanus	Gastropoda	Pedal Retractor Muscle	Post-Exercise	Accumulation Observed	Accumulation Observed	[7]

Physiological Role and Metabolic Pathway

Strombine's primary physiological roles in marine mollusks are twofold: facilitating anaerobic metabolism and contributing to osmoregulation.

3.1. Anaerobic Metabolism


During periods of intense muscular activity or environmental hypoxia, the demand for ATP exceeds the capacity of aerobic respiration.^[8] To sustain energy production, marine mollusks rely on anaerobic glycolysis. The final step of this pathway involves the reduction of pyruvate to lactate in many vertebrates. However, in numerous marine invertebrates, including mollusks, pyruvate is reductively condensed with an amino acid to form an opine.^{[1][3]} The formation of **strombine** from pyruvate and glycine, catalyzed by **strombine** dehydrogenase, regenerates NAD⁺ from NADH. This is essential for the continued operation of the glycolytic pathway and the net production of ATP.^[1] The accumulation of opines like **strombine** does not lead to a significant change in intracellular pH, which is a key advantage over lactate accumulation.^[3]

3.2. Osmoregulation

Marine mollusks are often osmoconformers, meaning their internal osmotic concentration mirrors that of the surrounding seawater.^{[4][9]} To maintain cell volume during fluctuations in salinity, they regulate the intracellular concentration of organic osmolytes, including free amino acids and their derivatives like **strombine**.^{[5][10]} Under hyperosmotic stress (increased salinity), cells accumulate osmolytes to draw in water and prevent shrinking. Conversely, under hypoosmotic stress (decreased salinity), osmolytes are released or catabolized to prevent excessive swelling and lysis.^[9]

3.3. **Strombine** Metabolic Pathway

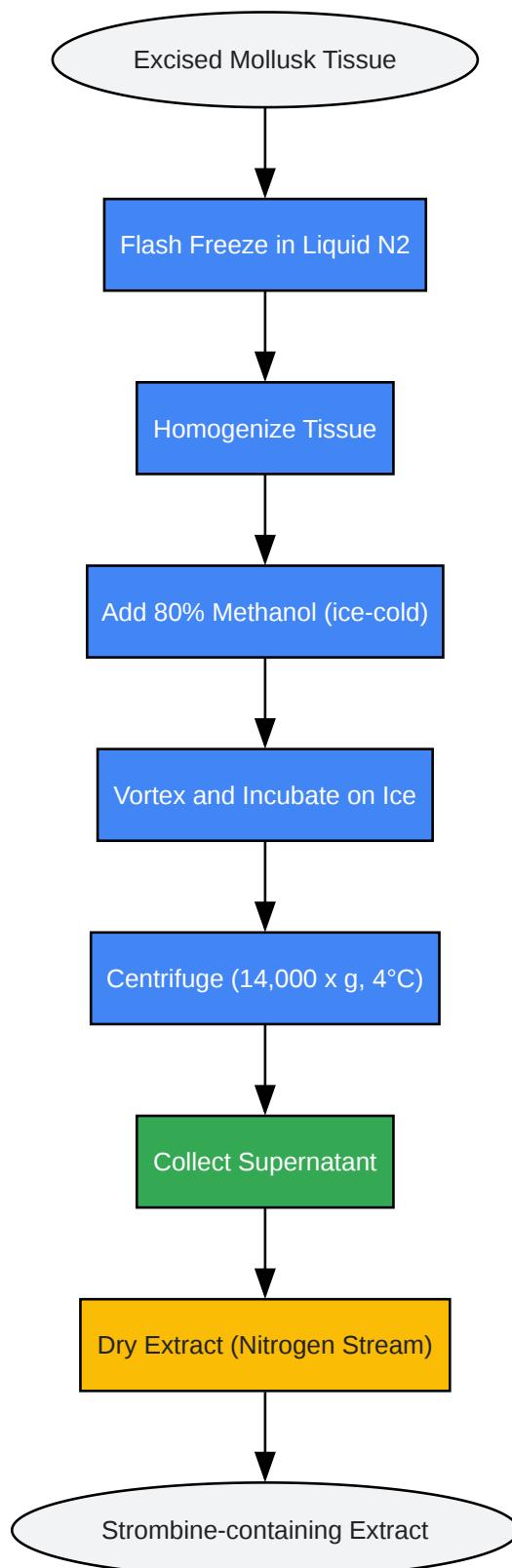
The synthesis of **strombine** is a single-step enzymatic reaction that is part of the broader opine dehydrogenase pathway.

[Click to download full resolution via product page](#)

Strombine synthesis via the opine dehydrogenase pathway.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, purification, and identification of **strombine** from marine mollusk tissues. These protocols are synthesized from various standard methods for metabolite analysis in marine invertebrates.[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)


4.1. Tissue Sample Preparation

- **Tissue Excision:** Rapidly dissect the desired tissue (e.g., adductor muscle, foot, mantle) from the mollusk on a chilled surface.
- **Flash Freezing:** Immediately flash-freeze the tissue sample in liquid nitrogen to quench metabolic activity.
- **Storage:** Store the frozen tissue at -80°C until extraction.
- **Lyophilization (Optional):** For dry weight measurements and to facilitate homogenization, lyophilize the frozen tissue until a constant weight is achieved.

4.2. Extraction of **Strombine**

This protocol is designed for the extraction of small polar metabolites like **strombine**.

- Homogenization: Homogenize the frozen or lyophilized tissue (typically 50-100 mg) in a pre-chilled glass homogenizer or using a bead beater.
- Solvent Addition: Add 1 mL of ice-cold 80% methanol to the homogenized tissue.
- Vortexing: Vortex the mixture vigorously for 1 minute.
- Incubation: Incubate the mixture on ice for 20 minutes to allow for complete extraction, with intermittent vortexing every 5 minutes.
- Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
- Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
- Re-extraction (Optional but Recommended): To maximize yield, re-suspend the pellet in 0.5 mL of ice-cold 80% methanol, vortex, and centrifuge again. Combine the supernatants.
- Drying: Dry the combined supernatant under a stream of nitrogen gas or using a vacuum concentrator. The dried extract can be stored at -80°C.

[Click to download full resolution via product page](#)

Workflow for the extraction of **strombine** from mollusk tissue.

4.3. Purification by High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, the dried extract can be reconstituted and analyzed by HPLC.

- **Reconstitution:** Reconstitute the dried extract in a suitable mobile phase, for example, 20 mM potassium phosphate buffer (pH 7.0).
- **Filtration:** Filter the reconstituted sample through a 0.22 μm syringe filter to remove any particulate matter.
- **HPLC System:**
 - **Column:** A reversed-phase C18 column is commonly used for the separation of opines.
 - **Mobile Phase:** An isocratic elution with a phosphate buffer or a gradient elution with an acetonitrile/water mixture can be optimized.
 - **Detection:** UV detection at a wavelength around 210 nm is suitable for non-derivatized opines. For higher sensitivity and specificity, fluorescence detection after pre-column derivatization with a reagent like o-phthalaldehyde (OPA) can be employed.
- **Quantification:** **Strombine** concentration is determined by comparing the peak area of the sample to a standard curve generated from pure **strombine** standards of known concentrations.

4.4. Identification and Structural Elucidation

4.4.1. Mass Spectrometry (MS)

- **Sample Introduction:** The purified fraction from HPLC or the crude extract can be directly infused or introduced via an LC-MS system.
- **Ionization:** Electrospray ionization (ESI) in positive ion mode is typically used for opines.
- **Analysis:** High-resolution mass spectrometry (e.g., Orbitrap or TOF) can provide an accurate mass measurement for formula determination. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural confirmation. The expected $[\text{M}+\text{H}]^+$ for **strombine** ($\text{C}_5\text{H}_9\text{NO}_4$) is m/z 148.0559.

4.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: For NMR analysis, a larger quantity of purified **strombine** is required (typically >1 mg). The purified sample is dissolved in a deuterated solvent, such as deuterium oxide (D_2O).
- NMR Experiments:
 - ^1H NMR: Provides information on the number and chemical environment of protons.
 - ^{13}C NMR: Provides information on the carbon skeleton.
 - ^2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for unambiguous structure elucidation.

Conclusion and Future Directions

Strombine is a key metabolite in the physiological adaptations of marine mollusks to their environment. Its roles in anaerobic metabolism and osmoregulation are well-established, and its presence is widespread throughout the phylum. This guide has provided a consolidated resource of the current knowledge on **strombine**, including quantitative data and detailed methodologies for its study.

Future research should focus on expanding the quantitative analysis of **strombine** across a broader range of mollusk species, particularly in cephalopods and various gastropod lineages, to better understand the evolutionary distribution and significance of this opine. Furthermore, investigations into the potential signaling roles of **strombine**, beyond its metabolic and osmolyte functions, could reveal novel biological activities. The development of more sensitive and high-throughput analytical methods will also be crucial for advancing our understanding of the dynamic changes in **strombine** concentrations in response to environmental stressors. For drug development professionals, the unique biochemical pathways involving **strombine** in marine mollusks may offer novel targets for therapeutic intervention or provide inspiration for the design of new bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 8. Comparison of Three Extraction Methods at Room Temperature for ¹H-NMR-Based Metabolomics of Eastern Oyster (*Crassostrea virginica*) Adductor Muscle - IAAAM 2016 - VIN [vin.com]
- 9. Liquid chromatography-mass spectrometry based metabolomics investigation of different tissues of *Mytilus galloprovincialis* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Accurate determination of fluoxetine and its metabolites in Mediterranean mussel organs based on solid phase extraction clean-up and HPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extraction techniques and potential health benefits of bioactive compounds from marine molluscs: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive method for the determination of lipophilic marine biotoxins in extracts of mussels and processed shellfish by high-performance liquid chromatography-tandem mass spectrometry based on enrichment by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Strombine in Marine Mollusks: A Technical Guide to its Discovery, Physiology, and Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b152461#strombine-discovery-in-marine-mollusks>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com